2,6-Dichlorophenol-indo-o-cresol Sodium Salt

概要

説明

2,6-Dichlorophenol-indo-o-cresol Sodium Salt is a chemical compound known for its application as a redox dye. It is commonly used in various biochemical assays, including the determination of vitamin C levels . The compound is characterized by its blue color in its oxidized form and colorless in its reduced form .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt typically involves the reaction of 2,6-dichlorophenol with indophenol under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

2,6-Dichlorophenol-indo-o-cresol Sodium Salt undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It acts as a redox dye, changing color based on its oxidation state.

Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include ascorbic acid for reduction and various oxidizing agents for oxidation.

Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound with ascorbic acid results in a colorless product .

科学的研究の応用

Biochemical Assays

DCPIP is widely employed in biochemical assays due to its ability to change color based on its oxidation state. This property allows researchers to quantify the activity of various enzymes:

- Vitamin C Determination : DCPIP is used to measure the concentration of L-ascorbic acid (vitamin C) in food and biological samples. The reduction of DCPIP from its blue oxidized form to a colorless reduced form indicates the presence of vitamin C, with the extent of color change correlating to its concentration.

-

Enzyme Activity Measurement : It serves as a substrate in assays for enzymes such as:

- NADPH diaphorase : DCPIP acts as an electron receptor, facilitating the detection of enzyme activity.

- NAD(P)H dehydrogenase (quinone) 1 (NQO1) : The reduction of DCPIP by this enzyme is monitored to assess its activity, which is essential for cellular detoxification processes.

Environmental Monitoring

DCPIP is utilized in environmental studies to assess the redox potential of various systems. Its ability to change color allows for visual monitoring of redox reactions in aquatic environments, which can indicate levels of pollution or the health of ecosystems.

Food Quality Control

In the food industry, DCPIP is applied to evaluate the freshness and vitamin C content in products such as fruit juices. Its redox properties enable rapid testing methods that are crucial for quality assurance processes .

Case Study 1: Vitamin C Quantification in Beverages

A study conducted on various fruit juices demonstrated that DCPIP effectively quantified vitamin C levels. The method involved adding a known concentration of DCPIP to the juice samples and measuring the absorbance changes spectrophotometrically. Results indicated a strong correlation between the color change and vitamin C concentration, validating DCPIP's reliability as an indicator .

Case Study 2: Enzyme Activity Assessment

In a laboratory setting, researchers utilized DCPIP to investigate the activity of glucose oxidase in the presence of gold nanoparticles. The study revealed that DCPIP could accurately reflect changes in enzymatic activity based on its reduction state, thus serving as an effective tool for assessing catalytic efficiency in biochemical reactions .

作用機序

The mechanism of action of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt involves its ability to undergo reversible oxidation and reduction reactions. The compound acts as an electron acceptor or donor, depending on the redox conditions. This property makes it useful as a redox indicator in various biochemical assays .

類似化合物との比較

Similar Compounds

- 2,6-Dichlorophenolindophenol Sodium Salt Hydrate

- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine Sodium Salt

- 2,6-Dichlorobenzenone-indophenol Sodium Salt

Uniqueness

What sets 2,6-Dichlorophenol-indo-o-cresol Sodium Salt apart from similar compounds is its specific application as a redox dye in vitamin C determination and its unique color change properties under different redox conditions .

生物活性

2,6-Dichlorophenol-indo-o-cresol Sodium Salt (DCIP) is a synthetic compound widely recognized for its biological activity, particularly as a redox dye in various biochemical assays. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in scientific research.

- Chemical Formula : CHClNNaO

- Molecular Weight : 299.11 g/mol

- CAS Number : 5415-26-9

DCIP is characterized by its dichlorophenol structure, which contributes to its redox properties. It is typically used in aqueous solutions due to its good solubility.

Redox Activity

DCIP functions primarily as an electron acceptor in redox reactions. Its ability to undergo reduction allows it to change color from blue to colorless, which is crucial for quantifying enzymatic activities in various assays:

- Reduction Reaction :

This property makes it an effective indicator for measuring the activity of enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase (complex II) .

Interaction with Biomolecules

DCIP interacts with various enzymes and proteins, facilitating electron transfer processes essential for cellular metabolism. Its role in assessing oxidative stress and redox balance is significant in studies related to cellular health and disease .

Enzymatic Assays

DCIP is extensively used in biochemical assays to measure enzymatic activities:

- Glucose Oxidase Activity : Used to quantify glucose levels by monitoring the reduction of DCIP.

- Mitochondrial Function : Assists in evaluating the activity of complex II in the electron transport chain.

Antibacterial Activity

Research has shown that DCIP exhibits antibacterial properties against several pathogens:

- Effective Against :

- Escherichia coli (colon bacillus)

- Salmonella typhi (typhoid bacillus)

- Pseudomonas aeruginosa

The compound demonstrated weaker activity against Bacillus subtilis (hay bacillus) and Staphylococcus aureus .

Case Studies

-

Antibacterial Efficacy Study :

A study assessed the antibacterial activity of DCIP against various bacterial strains using the filter paper method. Results indicated significant inhibition zones for E. coli and S. typhi, suggesting potential applications in antimicrobial treatments . -

Redox Indicator in Enzymatic Reactions :

In a series of experiments, DCIP was employed to measure the enzymatic activity of glucose oxidase. The reduction of DCIP was directly correlated with glucose concentration, demonstrating its utility as a reliable redox indicator .

Biochemical Pathways

DCIP plays a role in several biochemical pathways:

- Oxidative Stress Studies : Its ability to indicate redox reactions makes it valuable in studies investigating oxidative stress and cellular responses.

- Metabolic Pathways : By acting as an electron acceptor, DCIP influences metabolic pathways that are critical for energy production and cellular function .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Enzymatic Assays | Glucose Oxidase | Quantitative measurement of glucose levels |

| Antibacterial Activity | E. coli, S. typhi, P. aeruginosa | Significant inhibition observed |

| Cellular Metabolism | Mitochondrial Enzymes | Influence on electron transport chain activity |

特性

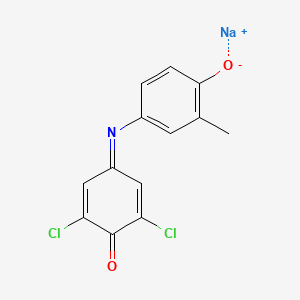

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2.Na/c1-7-4-8(2-3-12(7)17)16-9-5-10(14)13(18)11(15)6-9;/h2-6,17H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSGHLFQAXKLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。